

"physical and chemical properties of S-methyl thioacetate"

Author: BenchChem Technical Support Team. Date: December 2025



S-Methyl Thioacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl thioacetate (CH₃C(O)SCH₃) is an organosulfur compound belonging to the thioester class of molecules.[1] It is a colorless to pale yellow liquid with a characteristic sulfurous odor. [2][3] This compound is found naturally in various plants, such as onions (Allium cepa) and tomatoes (Solanum lycopersicum), and is also a component of the flavor profile of certain foods like cheese and yogurt.[4][5] In industrial applications, it serves as a flavoring agent and a versatile intermediate in organic synthesis.[6][7] Its biological significance is linked to microbial metabolism, particularly in processes involving sulfur-containing compounds.[2][8] This guide provides an in-depth overview of the physical and chemical properties of S-methyl thioacetate, along with relevant experimental methodologies.

Physical and Chemical Properties

The fundamental physical and chemical properties of S-**methyl thioacetate** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.



Property	Value	Source(s)
Molecular Formula	C ₃ H ₆ OS	[4][9][10]
Molecular Weight	90.14 g/mol	[5][9][10]
CAS Number	1534-08-3	[4][9][10]
Appearance	Colorless to pale yellow liquid	[2][11]
Odor	Sulfurous, eggy, cheesy, cabbage-like	[10]
Density	1.013 - 1.024 g/cm³ at 25 °C	[5][7][12]
Boiling Point	95 - 99 °C at 760 mmHg	[4][6][7]
Melting Point	96 - 97 °C	[5][7]
Flash Point	12 °C (53.6 °F)	[6][9]
Solubility	Soluble in alcohol and oils. Water solubility is estimated to be around 80120 mg/L at 25 °C.	[1][4][13]
Refractive Index (n/D)	1.460 - 1.468 at 20 °C	[4][12][14]
Vapor Pressure	57.9 mmHg at 25 °C (estimated)	[12]

Chemical Reactivity and Stability

S-methyl thioacetate's reactivity is primarily centered around its thioester functional group.[2]

- Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield methanethiol and acetic acid.[8]
- Nucleophilic Substitution: The thioester linkage is susceptible to attack by nucleophiles, making it a useful reagent in organic synthesis for the introduction of the acetylthio group.[3]



- Stability: S-methyl thioacetate is a flammable liquid and should be stored in a cool, dark, and well-ventilated area.[9][15] It is incompatible with strong oxidizing agents and strong bases.
- Biological Reactivity: In biological systems, it is involved in sulfur metabolism and can be
 enzymatically synthesized from methanethiol and acetic acid.[2][8] It is considered to have
 no safety concern at current levels of intake when used as a flavouring agent.[4]

Experimental Protocols Synthesis of S-Methyl Thioacetate

A common method for the synthesis of S-**methyl thioacetate** involves the reaction of an acetylating agent with a methylthiolating agent. One documented method involves the reaction of acetic anhydride with sodium thiomethoxide.[5]

Materials:

- Acetic anhydride
- · Sodium thiomethoxide
- Water
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Heating mantle or water bath
- Condenser
- · Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:



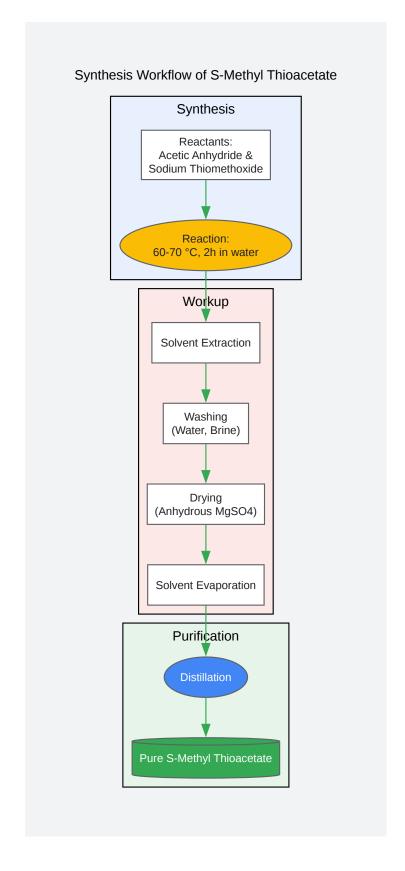




- In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium thiomethoxide in water.
- To this solution, slowly add acetic anhydride.
- Heat the reaction mixture to 60-70 °C and stir for 2 hours.[5]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and then with a saturated brine solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude S-methyl thioacetate.
- The crude product can be further purified by distillation.

A generalized workflow for the synthesis and purification is depicted in the diagram below.





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Synthesis and Purification Workflow



Analytical Methods

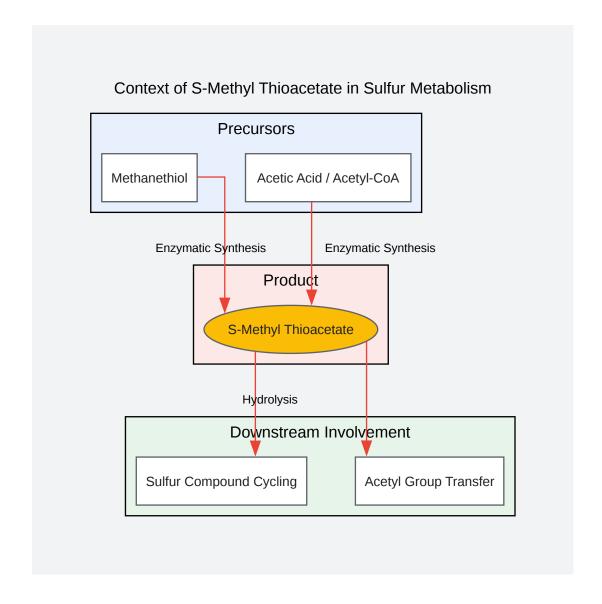
Standard analytical techniques are used to confirm the identity and purity of S-methyl thioacetate.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for identifying and quantifying S-methyl thioacetate, particularly in complex mixtures like food and flavor samples. The mass spectrum of S-methyl thioacetate shows a characteristic fragmentation pattern, with major peaks typically observed at m/z values of 43 (CH₃CO+), 90 (M+), and 45.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides structural confirmation. For S-methyl thioacetate, two singlets are expected: one for the methyl protons attached to the sulfur atom (S-CH₃) and another for the methyl protons of the acetyl group (CO-CH₃).
 - ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the S-methyl carbon, and the acetyl methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester is a key characteristic. This is typically observed in the region of 1690-1715 cm⁻¹. The C-S stretching vibration is also present but is generally weaker.[8]

Role in Biological Systems

S-methyl thioacetate is implicated in microbial sulfur metabolism.[2] It can be produced by some microorganisms through enzymatic pathways involving the conversion of methanethiol.[8] It is considered an intermediate in the biogeochemical cycling of sulfur compounds, acting as both a sulfur donor and acceptor in various metabolic transformations.[8] Its structural similarity to acetyl-CoA suggests a potential role in related metabolic pathways, where it can be involved in the transfer of acetyl groups.[2] However, specific signaling pathways directly regulated by S-methyl thioacetate are not well-defined in the current literature. The broader context of its involvement is within the complex network of sulfur amino acid metabolism.





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Metabolic Context of S-Methyl Thioacetate

Conclusion

S-methyl thioacetate is a compound of interest for its applications in the flavor and fragrance industry, as well as its utility as a synthetic intermediate. Its well-defined physical and chemical properties, coupled with its role in biological sulfur metabolism, make it a relevant molecule for study in various scientific disciplines. The experimental protocols and analytical data presented in this guide provide a solid foundation for researchers and professionals working with this versatile thioester.



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- To cite this document: BenchChem. ["physical and chemical properties of S-methyl thioacetate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222118#physical-and-chemical-properties-of-s-methyl-thioacetate]



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